1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H23N7OS and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.16847956 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives and their structural analysis have been explored extensively. For instance, Quiroga et al. (1999) detailed the preparation and X-ray diffraction studies of various pyrazolo[3,4-b]pyridine systems, revealing preferred tautomeric structures and the formation of hydrogen-bonded trimers in some instances (Quiroga et al., 1999). Such insights are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and drug design.
Antimicrobial and Antitumor Activities
Derivatives of pyrazolo[3,4-b]pyridine have shown promise in antimicrobial and antitumor applications. Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, demonstrating promising antimicrobial activities (Gouda et al., 2010). Additionally, El‐Borai et al. (2013) reported the synthesis of pyrazolopyridine derivatives with significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013), highlighting the compound's potential in developing new therapeutic agents.
Properties
IUPAC Name |
1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c1-11-8-7-9-17-20(11)25-23(32-17)26-22(31)15-10-16(18-12(2)27-29(5)14(18)4)24-21-19(15)13(3)28-30(21)6/h7-10H,1-6H3,(H,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOWJRWCBNPKSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC4=C3C(=NN4C)C)C5=C(N(N=C5C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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